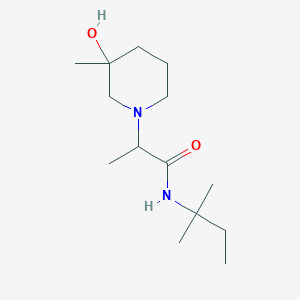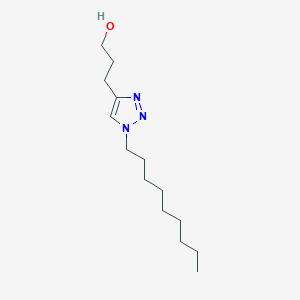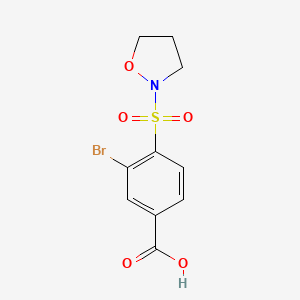
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide involves its binding to the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes. 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has been found to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has various biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. This compound has been found to have potential as an analgesic and anti-inflammatory agent. 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has also been found to have potential as a therapeutic agent in the treatment of various diseases such as multiple sclerosis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research related to 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, including the development of new synthetic cannabinoids with improved therapeutic potential and the investigation of its effects on various physiological processes. Other potential future directions include the study of its potential as a treatment for various diseases such as multiple sclerosis and cancer, and the investigation of its potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the potential applications of 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide in scientific research.
Synthesemethoden
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide can be synthesized using various methods, including the use of reductive amination and the reaction of 3-methylpiperidin-1-amine with 2-methylbutan-2-ol and propanoyl chloride. The synthesis of this compound requires specialized equipment and knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has been used in scientific research to study its effects on the endocannabinoid system and its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has also been found to have potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-13(3,4)15-12(17)11(2)16-9-7-8-14(5,18)10-16/h11,18H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWRJCVZBHHYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)N1CCCC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

